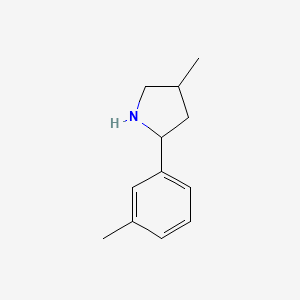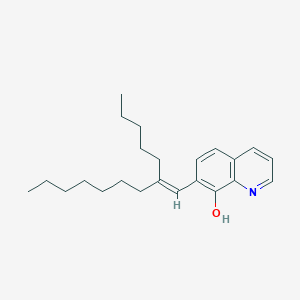
7-(2-Pentylnon-1-EN-1-YL)quinolin-8-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Pentylnon-1-EN-1-YL)quinolin-8-OL is a chemical compound with the molecular formula C20H29NO It is a derivative of quinolin-8-ol, featuring a pentylnon-1-enyl substituent at the 7th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Pentylnon-1-EN-1-YL)quinolin-8-OL typically involves the reaction of quinolin-8-ol with a suitable pentylnon-1-enyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-Pentylnon-1-EN-1-YL)quinolin-8-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolin-8-one derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentylnon-1-enyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinolin-8-one derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted quinolin-8-ol derivatives.
Aplicaciones Científicas De Investigación
7-(2-Pentylnon-1-EN-1-YL)quinolin-8-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-(2-Pentylnon-1-EN-1-YL)quinolin-8-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
Quinolin-8-ol: The parent compound, known for its chelating properties and biological activities.
7-(2-Pentylnon-1-EN-1-YL)quinoline: A similar compound lacking the hydroxyl group at the 8th position.
8-Hydroxyquinoline: Another derivative of quinolin-8-ol with various applications in chemistry and medicine.
Uniqueness
7-(2-Pentylnon-1-EN-1-YL)quinolin-8-OL is unique due to its specific substituent at the 7th position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C23H33NO |
|---|---|
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
7-[(E)-2-pentylnon-1-enyl]quinolin-8-ol |
InChI |
InChI=1S/C23H33NO/c1-3-5-7-8-10-13-19(12-9-6-4-2)18-21-16-15-20-14-11-17-24-22(20)23(21)25/h11,14-18,25H,3-10,12-13H2,1-2H3/b19-18+ |
Clave InChI |
GORRFHNTBPGKKB-VHEBQXMUSA-N |
SMILES isomérico |
CCCCCCC/C(=C/C1=C(C2=C(C=CC=N2)C=C1)O)/CCCCC |
SMILES canónico |
CCCCCCCC(=CC1=C(C2=C(C=CC=N2)C=C1)O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


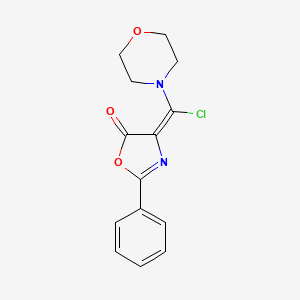
![4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12876530.png)
![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-1-one](/img/structure/B12876534.png)
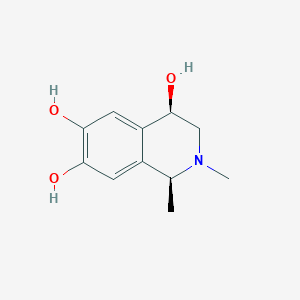
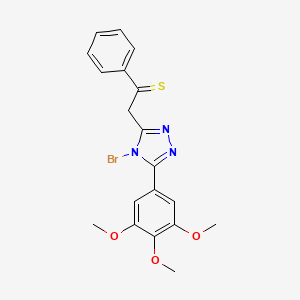
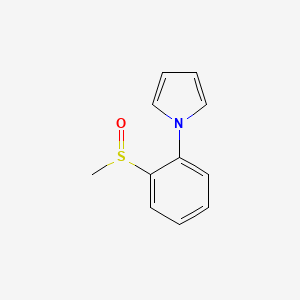
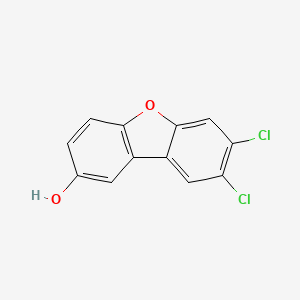
![7-(1-Methyl-1H-pyrazol-4-yl)bicyclo[4.1.0]heptan-7-amine](/img/structure/B12876586.png)
![4-Chlorobenzo[d]oxazole-2-acetonitrile](/img/structure/B12876594.png)
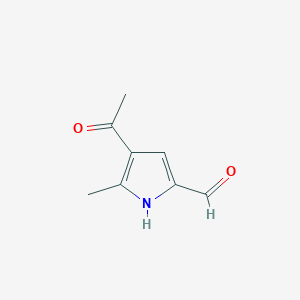
![(1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12876605.png)

![1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12876617.png)
